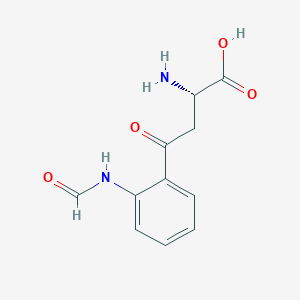

N-Formylkynurenine

Description

This compound has been reported in Arabidopsis thaliana, Homo sapiens, and Caenorhabditis elegans with data available.

a photochemical breakdown product of tryptophan in proteins; RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHJHXPTQMMKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862515 | |

| Record name | N'-Formylkynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N'-Formylkynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1022-31-7, 3978-11-8 | |

| Record name | N-Formylkynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Formylkynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334199 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Formylkynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMYLKYNURENINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FFD7AJC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N'-Formylkynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of N-Formylkynurenine in Tryptophan Metabolism: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions of N-Formylkynurenine in the Kynurenine Pathway.

This whitepaper provides a comprehensive technical overview of this compound (NFK), a critical intermediate in the kynurenine pathway (KP) of tryptophan metabolism. The kynurenine pathway is the primary route for tryptophan degradation in mammals, accounting for over 95% of its catabolism. The initial and rate-limiting step of this pathway is the conversion of L-tryptophan to NFK, a reaction catalyzed by the heme-containing dioxygenase enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2). This guide delves into the enzymatic formation and subsequent fate of NFK, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated biochemical processes to facilitate advanced research and therapeutic development.

The Formation and Hydrolysis of this compound

The synthesis of NFK from L-tryptophan is a critical control point in the kynurenine pathway. This oxidation reaction is catalyzed by two distinct enzymes with different tissue distributions and regulatory mechanisms. TDO2 is primarily expressed in the liver and is regulated by its substrate, tryptophan, and by corticosteroids.[1][2] In contrast, IDO1 is widely distributed in extrahepatic tissues and is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), linking the kynurenine pathway to the immune response.[1][2] A second isoform of IDO, IDO2, also exists, though its precise physiological role is still under investigation.[3]

Once formed, NFK is rapidly hydrolyzed by the enzyme kynurenine formamidase (also known as arylformamidase) to yield L-kynurenine and formate. This step is highly efficient, and as a result, NFK has historically been viewed as a transient and unstable intermediate.

// Nodes for metabolites Trp [label="L-Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFK [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Kyn [label="L-Kynurenine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for enzymes IDO1_TDO2 [label="IDO1 / TDO2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Formamidase [label="Kynurenine Formamidase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing reactions Trp -> NFK [label="+ O2"]; NFK -> Kyn [label="+ H2O\n- Formate"];

// Edges connecting metabolites to enzymes IDO1_TDO2 -> Trp [arrowhead=none, style=dashed, color="#5F6368"]; IDO1_TDO2 -> NFK [style=dashed, color="#5F6368"]; Formamidase -> NFK [arrowhead=none, style=dashed, color="#5F6368"]; Formamidase -> Kyn [style=dashed, color="#5F6368"]; } Caption: The initial steps of the kynurenine pathway.

Quantitative Data on Key Enzymes

The efficiency of NFK formation and conversion is dictated by the kinetic properties of the enzymes involved. The following tables summarize key quantitative data for human IDO1, TDO2, and kynurenine formamidase.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| Human IDO1 | L-Tryptophan | 19 ± 2 | 8.2 ± 0.3 | |

| Human TDO2 | L-Tryptophan | 135 | 0.54 |

Table 1: Kinetic Parameters for Human IDO1 and TDO2.

| Enzyme | Substrate | K_m_ (µM) | Catalytic Rate | Reference(s) |

| Mouse Kynurenine Formamidase | This compound | 180-190 | 42 µmol/min/mg |

Table 2: Kinetic Parameters for Kynurenine Formamidase.

Beyond a Transient Intermediate: The Non-Enzymatic Reactivity of this compound

Recent research has challenged the traditional view of NFK as a simple, short-lived intermediate. Under physiological conditions (37°C, pH 7.4), NFK can undergo non-enzymatic deamination to form a reactive electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). This species can rapidly form adducts with biological nucleophiles such as cysteine and glutathione, suggesting a novel, non-canonical branch of the kynurenine pathway. The fate of NFK, whether it proceeds down the canonical pathway to kynurenine or enters this nucleophile-scavenging branch, appears to be regulated by the local abundance of hydrolytic enzymes like formamidase.

Experimental Protocols

Accurate measurement of NFK and the activity of related enzymes is crucial for understanding the dynamics of the kynurenine pathway. This section provides detailed methodologies for key experimental procedures.

Quantification of Tryptophan, this compound, and Kynurenine by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of tryptophan, NFK, and kynurenine in plasma and cell culture supernatant.

Sample Preparation (Plasma):

-

To 100 µL of plasma in a microcentrifuge tube, add 100 µL of an internal standard working solution (containing deuterated analogs of the analytes, e.g., Tryptophan-d5 and Kynurenine-d4).

-

Vortex for 30 seconds.

-

Add 20 µL of trifluoroacetic acid (TFA) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation (Cell Culture Supernatant):

-

Collect cell culture supernatant.

-

To 100 µL of supernatant, add 400 µL of ice-cold methanol containing internal standards.

-

Vortex for 30 seconds.

-

Incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to separate the analytes.

-

Detection: Mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

MRM Transitions (example):

-

Tryptophan: m/z 205.1 -> 188.1

-

This compound: m/z 237.1 -> 146.1

-

Kynurenine: m/z 209.1 -> 192.1

Enzyme Activity Assays

IDO1/TDO2 Activity Assay (Spectrophotometric): This assay measures the formation of kynurenine from tryptophan, following the hydrolysis of NFK.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Enzyme and Substrate: Add purified recombinant IDO1 or TDO2 enzyme to the reaction mixture. Initiate the reaction by adding L-tryptophan to a final concentration of 200-400 µM.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Termination and Hydrolysis: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Incubate at 50°C for 30 minutes to ensure complete hydrolysis of NFK to kynurenine.

-

Detection: After centrifugation to remove precipitated protein, measure the absorbance of the supernatant at 321 nm, the characteristic absorbance maximum for kynurenine.

Kynurenine Formamidase Activity Assay (Spectrophotometric): This assay directly measures the conversion of NFK to kynurenine.

-

Reaction Mixture: Prepare a reaction mixture in 50 mM potassium phosphate buffer (pH 7.4) containing 0.45 mM NFK.

-

Enzyme: Add the purified kynurenine formamidase enzyme.

-

Detection: Monitor the increase in absorbance at 365 nm, the absorbance maximum for kynurenine, over time at room temperature. A corresponding decrease in absorbance at 315 nm (NFK's absorbance maximum) can also be observed.

Conclusion

This compound stands as a pivotal, albeit transient, metabolite at the gateway of the kynurenine pathway. Its formation by IDO1 and TDO2 represents the primary regulatory step of tryptophan catabolism. While its rapid conversion to kynurenine has been well-established, emerging evidence of its non-enzymatic reactivity opens new avenues for research into its potential biological roles beyond that of a simple precursor. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to further elucidate the complex functions of NFK and its enzymatic regulators, ultimately paving the way for novel therapeutic strategies targeting the kynurenine pathway in a variety of disease contexts, including cancer, neurodegenerative disorders, and autoimmune diseases.

References

Biological functions of N-Formylkynurenine in immune regulation.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine pathway, the primary route of tryptophan metabolism, has emerged as a critical regulator of immune responses in a wide range of physiological and pathological contexts, including cancer, autoimmune diseases, and infections.[1][2][3][4] N-Formylkynurenine (NFK) is the initial, albeit transient, metabolite in this pathway, formed through the oxidation of tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). While rapidly converted to kynurenine (Kyn), NFK and its downstream products play a pivotal role in creating an immunomodulatory microenvironment. This technical guide provides an in-depth exploration of the biological functions of this compound in immune regulation, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Core Concepts: From Tryptophan Catabolism to Immune Suppression

The immunomodulatory effects of the kynurenine pathway are initiated by the enzymatic conversion of the essential amino acid tryptophan to this compound. This reaction is catalyzed by two distinct enzymes:

-

Indoleamine 2,3-dioxygenase (IDO): Widely expressed in various immune cells, including dendritic cells and macrophages, IDO is a key player in immune tolerance.

-

Tryptophan 2,3-dioxygenase (TDO): Primarily found in the liver, TDO also contributes to tryptophan catabolism.

NFK is then rapidly hydrolyzed by formamidases into kynurenine, a more stable and well-characterized immunomodulatory metabolite. The immunosuppressive effects of the kynurenine pathway are mediated through two primary mechanisms:

-

Tryptophan Depletion: The enzymatic consumption of tryptophan by IDO and TDO in the local microenvironment can lead to tryptophan starvation, which inhibits the proliferation of effector T cells that are highly dependent on this essential amino acid.

-

Generation of Immunosuppressive Metabolites: Kynurenine and other downstream metabolites act as signaling molecules, with kynurenine being a key ligand for the Aryl Hydrocarbon Receptor (AhR).

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in mediating the immunomodulatory effects of kynurenine. Upon binding to kynurenine, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

The activation of AhR signaling in immune cells has several consequences:

-

In T cells: AhR activation promotes the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs), which are potent suppressors of immune responses. Conversely, it can inhibit the development of pro-inflammatory Th17 cells.

-

In Dendritic Cells (DCs): AhR signaling in DCs can lead to a more tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules and decreased production of pro-inflammatory cytokines.

The following diagram illustrates the canonical AhR signaling pathway initiated by kynurenine.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of kynurenine pathway metabolites have been quantified in various studies. The following tables summarize key findings on the inhibition of T-cell proliferation and the impact on cytokine production.

| Metabolite | Cell Type | Assay | IC50 Value | Reference |

| L-Kynurenine | Human T cells | Allogeneic DC stimulation | 157 µM | |

| L-Kynurenine | Human T cells | Anti-CD3 stimulation | 553 µM | |

| 3-Hydroxykynurenine | Human T cells | Anti-CD3 stimulation | 187 µM | |

| 3-Hydroxyanthranilic acid | Human T cells | Anti-CD3 stimulation | 96 µM |

Table 1: Inhibitory Concentration (IC50) of Kynurenine Pathway Metabolites on T-Cell Proliferation.

| Condition | Cell Type | Cytokine Measured | Effect | Reference |

| Kynurenine treatment | Human CD4+ T cells | IFN-γ | Decreased production | |

| Kynurenine treatment | Human CD4+ T cells | IL-10 | Decreased production | |

| AhR activation by ligand | Murine Th17 cells | IL-17A, IL-22 | Enhanced production | |

| AhR activation by ligand | Murine Naïve T cells | IL-2 | Limited production | |

| Inflammatory cytokine cocktail | Human memory Th cells | IFN-γ | Increased production | |

| IL-10 treatment | Phagocytes | Pro-inflammatory cytokines (TNF, IL-12) | Inhibited production |

Table 2: Effect of Kynurenine Pathway Activation on Cytokine Production.

| Cancer Type | Location | Kynurenine Concentration | Reference |

| Head and Neck Carcinoma | Plasma | Elevated levels | |

| Renal Carcinoma | Tissue | ~6 µM | |

| Head and Neck Cancer | Tissue | ~14 µM | |

| Various Cancers | Serum | Kynurenine/Tryptophan ratio correlated with disease progression |

Table 3: Kynurenine Concentrations in the Tumor Microenvironment and Patient Samples.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the immunomodulatory functions of this compound and its metabolites.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody (clone CD28.2)

-

Recombinant human IL-2

-

CFSE (5 mM stock in DMSO)

-

This compound or Kynurenine

-

Phosphate-buffered saline (PBS)

-

Flow cytometry staining buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against CD4 and CD8

-

96-well flat-bottom plates

Procedure:

-

Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

CFSE Labeling: a. Resuspend 1 x 10^7 PBMCs in 1 mL of pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. e. Wash the cells three times with RPMI-1640.

-

Cell Culture and Stimulation: a. Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640. b. Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) for 2-4 hours at 37°C. Wash the wells with PBS. c. Add 100 µL of the cell suspension to each well. d. Add 100 µL of complete RPMI-1640 containing anti-CD28 antibody (1-5 µg/mL), IL-2 (20 U/mL), and varying concentrations of this compound or kynurenine. Include a vehicle control.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: a. Harvest the cells and wash with flow cytometry staining buffer. b. Stain with fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies for 30 minutes at 4°C. c. Wash the cells and resuspend in flow cytometry staining buffer. d. Acquire data on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel. e. Analyze the data by gating on CD4+ and CD8+ T-cell populations and examining the CFSE fluorescence histograms to determine the percentage of divided cells and the number of cell divisions.

Dendritic Cell Maturation Assay

This protocol outlines the assessment of dendritic cell (DC) maturation by analyzing the expression of co-stimulatory molecules using flow cytometry.

Materials:

-

Human monocytes (isolated from PBMCs)

-

GM-CSF (Granulocyte-macrophage colony-stimulating factor)

-

IL-4 (Interleukin-4)

-

LPS (Lipopolysaccharide)

-

This compound or Kynurenine

-

Fluorochrome-conjugated antibodies against CD14, CD80, CD86, and HLA-DR

-

Flow cytometry staining buffer

Procedure:

-

Generation of Immature DCs: a. Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS). b. Culture the monocytes in complete RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs (iDCs).

-

DC Maturation and Treatment: a. Harvest the iDCs and resuspend them in fresh complete medium. b. Plate the iDCs in a 24-well plate at a density of 5 x 10^5 cells/well. c. Treat the cells with LPS (100 ng/mL) in the presence or absence of varying concentrations of this compound or kynurenine for 24-48 hours. Include an untreated control (iDCs) and an LPS-only control (mature DCs).

-

Flow Cytometry Analysis: a. Harvest the DCs and wash with flow cytometry staining buffer. b. Stain the cells with fluorochrome-conjugated antibodies against CD80, CD86, and HLA-DR for 30 minutes at 4°C. c. Wash the cells and resuspend in flow cytometry staining buffer. d. Acquire data on a flow cytometer. e. Analyze the data by gating on the DC population and quantifying the mean fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker.

Regulatory T-Cell (Treg) Differentiation Assay

This protocol describes the in vitro differentiation of naïve CD4+ T cells into Tregs and their identification by intracellular staining for the transcription factor FoxP3.

Materials:

-

Naïve CD4+ T cells (isolated from PBMCs)

-

Anti-CD3 antibody

-

Anti-CD28 antibody

-

Recombinant human IL-2

-

Recombinant human TGF-β

-

This compound or Kynurenine

-

FoxP3 Staining Buffer Set (containing fixation/permeabilization buffers)

-

Fluorochrome-conjugated antibodies against CD4, CD25, and FoxP3

Procedure:

-

Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from PBMCs using a naïve CD4+ T-cell isolation kit (negative selection).

-

Treg Differentiation: a. Coat a 96-well plate with anti-CD3 antibody as described in the T-cell proliferation assay. b. Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640. c. Add 100 µL of the cell suspension to each well. d. Add 100 µL of complete RPMI-1640 containing anti-CD28 antibody (2 µg/mL), IL-2 (100 U/mL), TGF-β (5 ng/mL), and varying concentrations of this compound or kynurenine.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Intracellular Staining for FoxP3: a. Harvest the cells and stain for surface markers CD4 and CD25 for 30 minutes at 4°C. b. Wash the cells and then fix and permeabilize them using a FoxP3 Staining Buffer Set according to the manufacturer's instructions. c. Stain with a fluorochrome-conjugated anti-FoxP3 antibody for 30 minutes at 4°C. d. Wash the cells and resuspend in flow cytometry staining buffer.

-

Flow Cytometry Analysis: a. Acquire data on a flow cytometer. b. Analyze the data by gating on the CD4+ T-cell population and then determining the percentage of CD25+FoxP3+ cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to the immunomodulatory functions of this compound.

Experimental Workflow for Assessing Immunomodulatory Effects

This diagram outlines a general workflow for investigating the impact of a kynurenine pathway metabolite on T-cell responses.

Dual Role of this compound in Immune Regulation

This diagram illustrates the dual mechanism by which the kynurenine pathway, initiated by the formation of NFK, regulates immune responses.

Conclusion

This compound, as the inaugural metabolite of the kynurenine pathway, is a key initiator of a cascade of immunomodulatory events. Although its existence is transient, its formation signifies the commitment of tryptophan to a metabolic route with profound consequences for immune cell function. The subsequent generation of kynurenine and activation of the Aryl Hydrocarbon Receptor pathway leads to the suppression of effector T-cell responses and the promotion of a tolerogenic immune environment, particularly through the induction of regulatory T cells. Understanding the intricate biological functions of this compound and its downstream metabolites is crucial for the development of novel therapeutic strategies targeting the kynurenine pathway in a variety of diseases, from cancer to autoimmune disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this exciting and clinically relevant area of immunology.

References

- 1. Protocol for the Characterization of Human Regulatory T Cells: R&D Systems [rndsystems.com]

- 2. agilent.com [agilent.com]

- 3. Transcriptional regulation of innate lymphoid cells and T cells by aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of N-Formylkynurenine in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical position of N-formylkynurenine as the initial metabolite in the kynurenine pathway, the primary route of tryptophan degradation. An understanding of the enzymatic conversion of tryptophan to this compound and its subsequent transformation into kynurenine is fundamental for research into a multitude of physiological and pathological processes. The downstream metabolites of this pathway are implicated in a wide array of conditions, including neurodegenerative diseases, cancer, and inflammatory disorders, making the enzymes of this pathway significant targets for therapeutic intervention.

The Kynurenine Pathway: An Overview

More than 95% of dietary tryptophan is metabolized through the kynurenine pathway, highlighting its significance in cellular bioenergetics and the regulation of immune responses.[1] The pathway is initiated by the conversion of L-tryptophan to this compound, a rate-limiting step catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[2][3] this compound is then rapidly hydrolyzed by kynurenine formamidase to yield kynurenine, which stands at a crucial branchpoint of the pathway.[4]

From kynurenine, the pathway diverges into several branches, leading to the formation of a variety of bioactive metabolites. These include the neuroprotective kynurenic acid, the neurotoxic 3-hydroxykynurenine and quinolinic acid, and the precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism.[5] The balance between these downstream metabolites is tightly regulated and its disruption is associated with numerous disease states.

Quantitative Data on Key Enzymes

The efficiency and substrate affinity of the enzymes in the initial steps of the kynurenine pathway are critical determinants of the flux through its various branches. The following tables summarize key kinetic parameters for the enzymes responsible for the formation and initial processing of kynurenine.

Table 1: Kinetic Parameters of Enzymes Catalyzing this compound Formation

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Human | L-Tryptophan | >IDO2 Km | - | |

| Indoleamine 2,3-dioxygenase 2 (IDO2) | Human | L-Tryptophan | High | - | |

| Tryptophan 2,3-dioxygenase (TDO) | Cupriavidus metallidurans | L-Tryptophan | - | - | |

| Tryptophan 2,3-dioxygenase (TDO) | Xanthomonas campestris | L-Tryptophan | - | - |

Table 2: Kinetic Parameters of Kynurenine Formamidase

| Enzyme | Organism/Source | Substrate | Km (mM) | kcat (min-1) | Reference(s) |

| Kynurenine Formamidase (KFase) | Drosophila melanogaster | N-formyl-L-kynurenine | 0.32 ± 0.06 | 1584 ± 267 | |

| Kynurenine Formamidase (KFase) | Mouse (recombinant) | N-formyl-L-kynurenine | 0.19 | - |

Table 3: Kinetic Parameters of Downstream Kynurenine Metabolizing Enzymes

| Enzyme | Organism/Source | Substrate | Km | kcat | Reference(s) |

| Kynurenine Aminotransferase (KAT) | Pyrococcus horikoshii | Kynurenine | - | - | |

| Kynurenine Aminotransferase II (KAT II) | Human | Kynurenine | Efficient | - | |

| Kynurenine Aminotransferase III (KAT III) | Mouse | Kynurenine | Efficient | - | |

| Kynurenine 3-Monooxygenase (KMO) | Human | L-Kynurenine | - | - | |

| Kynureninase (KYNU) | Pseudomonas fluorescens | L-Kynurenine | - | - | |

| 3-Hydroxyanthranilate 3,4-Dioxygenase (HAO) | Human | 3-Hydroxyanthranilate | - | - |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in the kynurenine pathway and the methodological steps for their analysis is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these processes.

References

- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Activity of Human Indoleamine 2,3-Dioxygenase (hIDO1) at Low Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IDO Enzyme Assay [bio-protocol.org]

N-Formylkynurenine: A Pivotal Metabolite at the Crossroads of Neurodegeneration and Mood Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Formylkynurenine (NFK) is the initial and rate-limiting metabolite in the kynurenine pathway (KP), the primary catabolic route of tryptophan. Long considered a transient intermediate, recent evidence suggests NFK possesses intrinsic biological activities that may be relevant to the pathophysiology of a range of neurological and psychiatric conditions. This technical guide provides a comprehensive overview of NFK's involvement in neurodegenerative diseases and mood disorders, with a focus on its enzymatic regulation, analytical measurement, and potential as a therapeutic target. We consolidate current quantitative data, detail experimental protocols, and visualize key pathways to serve as a critical resource for researchers and drug development professionals in this evolving field.

Introduction: The Kynurenine Pathway and the Central Role of this compound

The kynurenine pathway (KP) is a complex and highly regulated metabolic cascade that accounts for over 95% of tryptophan catabolism.[1] This pathway is not only crucial for generating nicotinamide adenine dinucleotide (NAD+), but it also produces a host of neuroactive compounds that can profoundly influence neurotransmission, inflammation, and neuronal survival.[2] At the gateway of this critical pathway lies this compound (NFK), a metabolite formed through the enzymatic oxidation of tryptophan's indole ring.[3][4]

For many years, NFK was viewed as a short-lived precursor, rapidly hydrolyzed to kynurenine (KYN) by arylformamidase (also known as kynurenine formamidase).[5] However, emerging research is challenging this paradigm, suggesting that NFK may have direct biological effects and can be shunted into non-enzymatic pathways, particularly under conditions of oxidative stress. This places NFK at a critical juncture, where its fate can dictate the balance between neuroprotective and neurotoxic downstream metabolites of the KP.

This guide will delve into the knowns and unknowns of NFK's role in the context of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, as well as mood disorders, including major depressive disorder and anxiety.

Enzymatic Regulation of this compound Synthesis and Degradation

The production and catabolism of NFK are tightly controlled by specific enzymes whose expression and activity are influenced by a variety of physiological and pathological stimuli.

Synthesis of this compound: The Role of TDO and IDO

The conversion of L-tryptophan to NFK is the first and rate-limiting step of the kynurenine pathway and is catalyzed by two distinct heme-containing dioxygenases:

-

Tryptophan 2,3-dioxygenase (TDO): Primarily expressed in the liver, TDO is a key regulator of systemic tryptophan levels. Its activity is induced by its substrate, tryptophan, as well as by corticosteroids, linking stress and the hypothalamic-pituitary-adrenal (HPA) axis to KP activation. Inhibition of TDO has been shown to be neuroprotective in preclinical models of neurodegenerative diseases.

-

Indoleamine 2,3-dioxygenase (IDO): IDO is widely expressed in extrahepatic tissues, including the brain, and is potently induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). This positions IDO as a critical link between the immune system and the central nervous system. In mood disorders, the induction of IDO by inflammation is hypothesized to be a key mechanism driving depressive symptoms.

The differential regulation and tissue distribution of TDO and IDO allow for fine-tuned control of NFK production in response to a variety of internal and external cues.

Degradation of this compound: The Action of Arylformamidase

The canonical fate of NFK is its rapid hydrolysis to L-kynurenine and formate, a reaction catalyzed by the enzyme arylformamidase (AFMID) , also known as kynurenine formamidase. AFMID is a metalloenzyme that is widely distributed in mammalian tissues, including the brain. The efficiency of this enzymatic step has historically led to the assumption that NFK has a very short half-life in vivo. However, conditions that may alter AFMID activity could lead to an accumulation of NFK, potentially shunting it into alternative pathways.

This compound in Neurodegenerative Diseases

Alterations in the kynurenine pathway are a consistent finding in several neurodegenerative diseases. While most studies have focused on downstream metabolites, the role of NFK as the initial product is of significant interest.

Alzheimer's Disease

In Alzheimer's disease (AD), there is evidence of increased KP activation, potentially driven by neuroinflammation. Studies have shown correlations between KP metabolites and AD biomarkers such as amyloid-β and tau. While direct measurements of NFK in AD patients are limited, the increased activity of IDO in the brain suggests that NFK production is likely elevated.

Parkinson's Disease

Similarly, in Parkinson's disease (PD), there is evidence of KP dysregulation, with alterations in the levels of neuroactive kynurenine metabolites observed in both the central nervous system and the periphery. Inhibition of TDO has shown promise in preclinical models of PD, suggesting that reducing the initial production of NFK could be a therapeutic strategy.

Huntington's Disease

In Huntington's disease (HD), there is a well-documented imbalance in the KP, with a shift towards the production of the neurotoxic metabolite quinolinic acid and a decrease in the neuroprotective kynurenic acid. While some studies have not found significant changes in KP metabolites in the CSF and plasma of HD patients, others suggest that targeting enzymes like TDO could be beneficial.

Table 1: Quantitative Data on Kynurenine Pathway Metabolites in Neurodegenerative Diseases (Selected Studies)

| Disease | Metabolite | Sample Type | Finding | Reference |

| Alzheimer's Disease | Kynurenine | Plasma, CSF | Inverse correlation with CSF p-tau and t-tau | |

| Alzheimer's Disease | 3-Hydroxykynurenine/Kynurenine Ratio | CSF | Correlated with t-tau | |

| Parkinson's Disease | Kynurenine | Serum | Elevated | |

| Parkinson's Disease | Kynurenic Acid | CSF | Reduced | |

| Huntington's Disease | Kynurenine/Kynurenic Acid Ratio | Putamen | Increased | |

| Huntington's Disease | Kynurenic Acid | CSF | Reduced |

Note: Direct quantitative data for this compound in these conditions is currently limited in the literature.

This compound in Mood Disorders

The link between inflammation and mood disorders is well-established, and the kynurenine pathway is a key mediator of this connection.

Major Depressive Disorder

In major depressive disorder (MDD), the "inflammation hypothesis" posits that pro-inflammatory cytokines induce IDO, leading to a depletion of tryptophan available for serotonin synthesis and an increase in neurotoxic KP metabolites. This shift in tryptophan metabolism is thought to contribute to the neurobiological changes underlying depression. Antidepressant treatments have been shown to modulate IDO activity, further implicating this pathway in the therapeutic response.

Anxiety Disorders

Emerging evidence also links the KP to anxiety disorders. Alterations in KP metabolites have been observed in patients with social anxiety disorder, and preclinical studies suggest that targeting the KP may have anxiolytic effects.

Table 2: Quantitative Data on Kynurenine Pathway Metabolites in Mood Disorders (Selected Studies)

| Disorder | Metabolite | Sample Type | Finding | Reference |

| Major Depressive Disorder | IDO | Serum | Increased | |

| Major Depressive Disorder | Kynurenine/Tryptophan Ratio | Plasma | Inconsistent findings | |

| Social Anxiety Disorder | Kynurenic Acid | Plasma | Elevated | |

| Social Anxiety Disorder | Kynurenic Acid/Kynurenine Ratio | Plasma | Increased |

Note: Direct quantitative data for this compound in these conditions is currently limited in the literature.

Signaling Pathways and Non-Enzymatic Transformations of this compound

Recent research has unveiled a previously unappreciated aspect of NFK's biology: its capacity to undergo non-enzymatic transformations and potentially exert direct biological effects.

The Canonical Kynurenine Pathway

The established signaling pathway for NFK is its conversion to L-kynurenine, which then serves as a substrate for three competing enzymatic branches that lead to the production of:

-

Kynurenic acid (KYNA): An antagonist of ionotropic glutamate receptors with neuroprotective properties.

-

3-Hydroxykynurenine (3-HK) and Quinolinic acid (QUIN): Pro-oxidant and excitotoxic metabolites implicated in neuronal damage.

-

Anthranilic acid (AA): Another neuroactive metabolite.

A Novel Non-Enzymatic, Nucleophile-Scavenging Branch

A groundbreaking study has demonstrated that under physiological conditions, NFK can deaminate to form an electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). This reactive species can rapidly form adducts with biological nucleophiles such as cysteine and glutathione. This suggests that NFK may play a role in regulating redox homeostasis and protecting against oxidative stress by scavenging nucleophiles. The balance between the canonical enzymatic pathway and this non-enzymatic branch appears to be regulated by the activity of arylformamidase.

Experimental Protocols for this compound Analysis

Accurate quantification of NFK is essential for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of NFK in biological matrices.

Sample Preparation

-

Sample Collection: Collect plasma, serum, or cerebrospinal fluid (CSF) samples and store them at -80°C until analysis.

-

Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled NFK).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NFK and its internal standard.

-

Table 3: Example MRM Transitions for NFK Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 237.1 | 146.1 |

| 13C6-N-Formylkynurenine (IS) | 243.1 | 152.1 |

digraph "Experimental Workflow for NFK Analysis" { graph [fontname="sans-serif", fontsize=10, size="7.6,7.6", ratio=fill]; node [shape=box, style=filled, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10];sample [label="Biological Sample\n(Plasma, Serum, CSF)"]; precipitation [label="Protein Precipitation\n(Acetonitrile + Internal Standard)"]; centrifugation [label="Centrifugation"]; evaporation [label="Evaporation"]; reconstitution [label="Reconstitution"]; lcms [label="LC-MS/MS Analysis"]; data [label="Data Analysis and Quantification"];

sample -> precipitation; precipitation -> centrifugation; centrifugation -> evaporation; evaporation -> reconstitution; reconstitution -> lcms; lcms -> data; }

Future Directions and Therapeutic Implications

The evolving understanding of NFK's biology opens up new avenues for research and therapeutic development. Key areas for future investigation include:

-

Quantitative Studies: There is a pressing need for studies that accurately quantify NFK levels in large patient cohorts for various neurodegenerative and mood disorders. This will help to establish its utility as a biomarker.

-

Direct Biological Effects: Further research is required to elucidate the direct signaling roles of NFK and its non-enzymatic derivatives. Understanding their interactions with cellular targets could reveal novel therapeutic opportunities.

-

Enzyme Modulation: The enzymes that regulate NFK metabolism, TDO, IDO, and AFMID, represent promising targets for drug development. Modulating their activity could help to restore balance in the kynurenine pathway and ameliorate disease pathology.

Conclusion

This compound is emerging from the shadows of its downstream metabolites to be recognized as a key player in the intricate interplay between tryptophan metabolism, neuroinflammation, and neuronal function. Its position at the head of the kynurenine pathway, coupled with its newly discovered non-enzymatic activities, makes it a molecule of significant interest in the context of neurodegenerative diseases and mood disorders. This technical guide provides a foundation for further exploration of NFK's role in these conditions and highlights the potential for targeting this pivotal metabolite for therapeutic benefit. As research in this area continues to grow, a deeper understanding of NFK's biology will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of debilitating brain disorders.

References

- 1. Tryptophan-2,3-dioxygenase (TDO) inhibition ameliorates neurodegeneration by modulation of kynurenine pathway metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kynurenine pathway of tryptophan metabolism in pathophysiology and therapy of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan 2,3-dioxygenase as a potential target for the treatment of neurodegenerative disorders [studenttheses.uu.nl]

- 4. Toxoplasma gondii - Wikipedia [en.wikipedia.org]

- 5. Arylformamidase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-Formylkynurenine: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylkynurenine (NFK) is a pivotal intermediate in the catabolism of tryptophan via the kynurenine pathway. Historically viewed as a transient precursor to L-kynurenine, recent discoveries have unveiled its broader role in cellular processes, including oxidative stress and non-enzymatic signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of NFK. It includes detailed experimental protocols for its synthesis, quantification, and the assessment of related enzyme activities, alongside a discussion of its canonical and non-canonical signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development investigating the multifaceted roles of tryptophan metabolism in health and disease.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the amino acid L-kynurenine, characterized by the presence of a formyl group on the amino group of the anthraniloyl moiety.[1] Its systematic IUPAC name is (2S)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid.[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid[2] |

| Synonyms | L-Formylkynurenine, NFK[3] |

| Molecular Formula | C₁₁H₁₂N₂O₄[3] |

| Molecular Weight | 236.22 g/mol |

| CAS Number | 1022-31-7 |

| SMILES | C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 169-170 °C | |

| Solubility | Soluble in DMSO and methanol. | |

| UV-Vis Absorption (λmax) | ~321 nm | |

| Predicted Water Solubility | 1.05 g/L | |

| Predicted logP | -1.8 |

UV-Visible Absorption Spectrum

This compound exhibits a characteristic UV absorption maximum at approximately 321 nm. The exact peak position can be influenced by the solvent, with a slight red shift observed in more polar solvents. A representative UV-visible absorption spectrum of NFK in water shows a distinct peak around 320 nm, distinguishing it from its precursor, tryptophan (λmax ~280 nm), and its downstream metabolite, kynurenine (λmax ~365 nm).

Biosynthesis and Metabolism

This compound is the initial product of tryptophan catabolism along the kynurenine pathway, which accounts for approximately 95% of tryptophan degradation in mammals.

Biosynthesis of this compound

The formation of NFK from L-tryptophan is the first and rate-limiting step of the kynurenine pathway. This oxidative cleavage of the indole ring is catalyzed by two heme-containing dioxygenases:

-

Indoleamine 2,3-dioxygenase (IDO1): Found in a wide range of tissues and is inducible by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).

-

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver and is regulated by its substrate (tryptophan) and corticosteroids.

A second isoform of IDO, IDO2, also exists and contributes to NFK production, although its catalytic activity is lower than that of IDO1.

Metabolism of this compound

NFK is rapidly hydrolyzed to L-kynurenine and formate by the enzyme kynurenine formamidase (also known as arylformamidase). This enzyme is ubiquitously expressed in tissues such as the liver, kidney, and brain.

Biological Roles and Signaling Pathways

Beyond its role as a metabolic intermediate, NFK is involved in various physiological and pathological processes.

Role in the Eye Lens

This compound is one of the UV filter compounds present in the human eye lens, helping to protect the retina from photodamage by absorbing UVA radiation. However, NFK can also act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to UV light, which can contribute to the oxidative stress implicated in cataract formation.

Oxidative Stress and Non-Enzymatic Signaling

Recent research has highlighted a non-canonical, non-enzymatic signaling role for NFK. Under physiological conditions (pH 7.4, 37°C), NFK can undergo deamination to form a highly reactive electrophilic intermediate, This compound-carboxyketoalkene (NFK-CKA) . This intermediate rapidly forms adducts with cellular nucleophiles, most notably the antioxidant glutathione (GSH).

This nucleophile-scavenging activity suggests that NFK may play a role in modulating cellular redox status and signaling pathways that are sensitive to electrophilic stress. The formation of NFK-GSH adducts represents a novel branch of the kynurenine pathway with potential implications for immune regulation and protein modification.

Experimental Protocols

This section provides detailed methodologies for the synthesis of NFK and the analysis of its-related enzymatic activities.

Synthesis of this compound

This protocol describes the synthesis of this compound from L-kynurenine.

Materials:

-

L-Kynurenine

-

Formic acid (85%)

-

Acetic anhydride

-

Pyridine

-

Toluene

-

Dean-Stark trap

-

Standard laboratory glassware

Procedure:

-

A mixture of L-kynurenine (1 g, 1 equivalent) and 85% formic acid (1.2 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.

-

The mixture is heated to reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion (disappearance of the starting material), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography if necessary.

Quantification of IDO1/TDO Activity (Spectrophotometric Assay)

This assay measures the activity of IDO1 or TDO by detecting the formation of this compound.

Materials:

-

Purified recombinant IDO1 or TDO enzyme, or cell/tissue lysate

-

L-Tryptophan

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid (20 mM)

-

Methylene blue (10 μM)

-

Catalase (100 μg/mL)

-

30% (w/v) Trichloroacetic acid (TCA)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the enzyme source (purified enzyme or lysate) to the reaction mixture.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 400 μM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA.

-

Measure the absorbance at 321 nm to quantify the amount of this compound produced.

Kynurenine Formamidase Activity Assay

This assay measures the activity of kynurenine formamidase by monitoring the conversion of NFK to kynurenine.

Materials:

-

Purified recombinant kynurenine formamidase or cell/tissue lysate

-

This compound (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and this compound (e.g., 0.45 mM).

-

Initiate the reaction by adding the enzyme source.

-

Monitor the increase in absorbance at 365 nm (λmax of kynurenine) over time.

-

Calculate the enzyme activity based on the rate of kynurenine formation using its molar extinction coefficient (4530 M⁻¹cm⁻¹ at 365 nm).

LC-MS/MS Analysis of NFK-Glutathione Adducts

This protocol outlines a general approach for the detection of NFK-GSH adducts in biological samples.

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer.

-

Precipitate proteins with a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC-MS system.

LC-MS/MS Parameters:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer operating in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion for the NFK-GSH adduct and its characteristic product ions are monitored.

Conclusion

This compound, a key metabolite in the tryptophan catabolic pathway, is emerging as a molecule with diverse biological functions. Its role extends beyond being a simple precursor to L-kynurenine, encompassing UV protection in the eye and a novel non-enzymatic signaling pathway involving the formation of reactive electrophiles. A thorough understanding of the chemistry and biology of NFK is crucial for researchers investigating the kynurenine pathway's involvement in a wide array of physiological and pathological conditions, including cancer, neurodegenerative diseases, and autoimmune disorders. The experimental protocols and data presented in this guide provide a solid foundation for further exploration of this multifaceted molecule and its potential as a therapeutic target and biomarker.

References

Discovery of N-Formylkynurenine as an intermediate in tryptophan catabolism.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the essential amino acid L-tryptophan is a central metabolic pathway with profound implications for human health and disease. More than 95% of tryptophan degradation occurs via the kynurenine pathway, a complex cascade of enzymatic reactions that produces a host of bioactive metabolites. These molecules are implicated in a wide array of physiological and pathological processes, including immune regulation, neurotransmission, and inflammation. A pivotal moment in the elucidation of this pathway was the identification of N-formylkynurenine as the initial, transient intermediate. This technical guide delves into the historical discovery of this compound, presenting the key experimental evidence, reconstructed methodologies from the era, and the quantitative data that established its role as the first metabolite in the breakdown of tryptophan.

The Historical Context: Unraveling Tryptophan's Fate

The journey to understanding tryptophan metabolism began in the early 20th century. By the 1930s, researchers had established that tryptophan could be converted to kynurenine. A significant breakthrough came from the work of Yasuo Kotake and Iwao Masayama, who, in a seminal 1936 publication in Hoppe-Seyler's Zeitschrift für physiologische Chemie, provided evidence for an intermediary compound between tryptophan and kynurenine. Their work laid the foundation for the formal identification of this compound.

The enzymatic basis for this conversion was later elucidated with the discovery of two critical heme-containing dioxygenases: tryptophan 2,3-dioxygenase (TDO), also known as tryptophan pyrrolase, and indoleamine 2,3-dioxygenase (IDO). TDO is predominantly found in the liver and is responsible for regulating systemic tryptophan levels, while IDO is more broadly distributed and plays a key role in the immune system. Both enzymes catalyze the oxidative cleavage of the indole ring of tryptophan to produce this compound.

The Core Discovery: Identification of this compound

The logical workflow for the discovery and characterization of this compound can be visualized as follows:

Experimental Protocols of the Era

The following are reconstructed experimental protocols that were likely employed in the initial identification and characterization of this compound, based on the biochemical techniques prevalent in the 1930s and 1940s.

Protocol 1: In Vitro Production of this compound from Tryptophan

Objective: To generate and isolate the intermediate metabolite in the conversion of tryptophan to kynurenine.

Materials:

-

Freshly isolated rabbit or rat liver

-

L-tryptophan solution

-

Phosphate buffer (pH ~7.0)

-

Sand or ground glass

-

Centrifuge

-

Incubation apparatus (e.g., water bath at 37°C)

-

Organic solvents for extraction (e.g., ether, ethanol)

Methodology:

-

Preparation of Liver Homogenate: A known weight of fresh liver tissue was homogenized in a cold phosphate buffer using a mortar and pestle with sand or ground glass to aid in cell disruption. The homogenate was then centrifuged at a low speed to remove cellular debris, yielding a supernatant containing the soluble enzymes, including tryptophan pyrrolase (TDO).

-

Enzymatic Reaction: The liver supernatant was incubated with a solution of L-tryptophan at 37°C for a defined period. The reaction was carried out in a buffered solution to maintain a physiological pH.

-

Termination of Reaction and Extraction: The enzymatic reaction was stopped by the addition of a protein-denaturing agent, such as trichloroacetic acid. The precipitated proteins were removed by centrifugation. The resulting supernatant, containing the metabolic products, was then subjected to a series of solvent extractions to separate the more polar metabolites from the unreacted tryptophan.

Protocol 2: Isolation and Purification by Early Chromatographic Methods

Objective: To purify the unknown intermediate from the reaction mixture.

Materials:

-

Reaction supernatant from Protocol 1

-

Adsorption chromatography columns (e.g., packed with calcium carbonate or alumina)

-

Various organic solvents and aqueous solutions for elution

Methodology:

-

Column Preparation: A glass column was packed with an adsorbent material.

-

Sample Application and Elution: The extracted metabolite mixture was applied to the top of the column. A series of solvents with increasing polarity were then passed through the column to selectively elute the different components. Fractions were collected and monitored for the presence of the intermediate. Paper chromatography, a technique that gained prominence in the 1940s, would have also been a viable method for separation and identification based on differential partitioning between a stationary phase (paper) and a mobile phase (solvent).

Protocol 3: Chemical Characterization of this compound

Objective: To identify the chemical nature of the isolated intermediate.

Materials:

-

Purified intermediate from Protocol 2

-

Acids and bases for hydrolysis

-

Reagents for colorimetric assays to detect specific functional groups (e.g., amino groups, aldehydes)

Methodology:

-

Hydrolysis: The isolated compound was subjected to mild acid or alkaline hydrolysis. This crucial step would have cleaved the formyl group from the amino group.

-

Identification of Hydrolysis Products: The products of the hydrolysis reaction were then analyzed. The key finding would have been the identification of kynurenine and formate. The identification of kynurenine could have been confirmed by its known chemical properties and comparison to a synthesized standard.

-

Chemical Tests: Various colorimetric tests would have been employed to characterize the functional groups present in the intact intermediate. For example, the presence of a primary aromatic amine after hydrolysis would distinguish it from the N-formylated precursor.

Quantitative Data from Early Studies

While the precise quantitative data from the original 1936 paper is not available, subsequent studies on the enzymes responsible for this compound metabolism have provided a wealth of quantitative information. The following tables summarize key kinetic parameters for the enzymes involved in the formation and conversion of this compound.

Table 1: Kinetic Properties of Tryptophan 2,3-Dioxygenase (TDO)

| Parameter | Value | Organism/Source |

| Km for L-Tryptophan | 20-50 µM | Rat Liver |

| Vmax | Variable (subject to hormonal and substrate induction) | Rat Liver |

| Optimal pH | 7.5 - 8.5 | Rat Liver |

Table 2: Kinetic Properties of Indoleamine 2,3-Dioxygenase (IDO1)

| Parameter | Value | Organism/Source |

| Km for L-Tryptophan | 2-20 µM | Human Recombinant |

| Vmax | Variable (induced by pro-inflammatory cytokines) | Human Macrophages |

| Optimal pH | 6.5 - 7.0 | Human Recombinant |

Table 3: Kinetic Properties of Kynurenine Formamidase

| Parameter | Value | Organism/Source |

| Km for this compound | 180-190 µM | Mouse Liver |

| Catalytic Rate | 42 µmol/min/mg protein | Mouse Liver |

| Optimal pH | 7.0 - 8.0 | Various |

Signaling Pathways and Logical Relationships

The central role of this compound in tryptophan catabolism is best understood by visualizing the enzymatic pathway.

Conclusion

The discovery of this compound as the first intermediate in the catabolism of tryptophan was a critical step in mapping this essential metabolic pathway. Although the specific experimental details from the original publications of the 1930s are not readily accessible, a reconstruction of the methodologies based on the analytical capabilities of the time provides a clear understanding of how this discovery was achieved. The subsequent characterization of the enzymes that produce and consume this compound has provided a wealth of quantitative data that underscores its central role. For researchers and drug development professionals, a thorough understanding of the formation and fate of this compound is fundamental to appreciating the complexities of the kynurenine pathway and its potential as a therapeutic target in a range of diseases.

N-Formylkynurenine: A Pivotal Biomarker in the Landscape of Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, cancer, and chronic inflammatory conditions. The identification of reliable biomarkers to accurately assess oxidative stress is paramount for diagnostics, prognostics, and the development of targeted therapeutics. N-Formylkynurenine (NFK), the initial and rate-limiting metabolite of the tryptophan catabolism pathway, is emerging as a significant, yet underutilized, biomarker of oxidative stress. This technical guide provides a comprehensive overview of NFK's formation, its intimate connection with oxidative stress, detailed experimental protocols for its quantification, and its role in relevant signaling pathways. Recent discoveries highlighting NFK's direct reactivity with nucleophiles further underscore its potential as a dynamic indicator of cellular redox status.

Introduction: The Kynurenine Pathway and Oxidative Stress

The catabolism of the essential amino acid tryptophan occurs predominantly through the kynurenine pathway, accounting for over 95% of its degradation.[1] The first step of this pathway is the oxidative cleavage of the indole ring of tryptophan to form this compound.[2][3] This reaction is catalyzed by the heme-containing enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).[4][5]

IDO1, in particular, is a key immunomodulatory enzyme. Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which are themselves often upregulated in response to oxidative stress. This creates a direct link between the cellular redox environment and the activation of the kynurenine pathway. The subsequent metabolites of this pathway have a dual nature; some, like 3-hydroxykynurenine and quinolinic acid, are known to be pro-oxidative and neurotoxic, capable of generating free radicals. This positions the IDO1 pathway as a critical axis in the interplay between inflammation and oxidative stress.

This compound: More Than a Transient Intermediate

Historically, NFK has been viewed as a short-lived precursor to the more stable metabolite, kynurenine. However, recent groundbreaking research has challenged this view, revealing that NFK possesses significant chemical reactivity under physiological conditions. A recent study demonstrated that NFK can undergo a non-enzymatic deamination to form an electrophilic intermediate, NFK-carboxyketoalkene. This reactive species rapidly forms adducts with key intracellular nucleophiles, including the primary antioxidant glutathione.

This discovery is profound, as it suggests a direct role for NFK in the cellular response to oxidative stress, acting as a scavenger of nucleophiles. This non-enzymatic branch of the kynurenine pathway highlights NFK's significance beyond its role as a simple precursor and suggests that its concentration may be a more dynamic and immediate indicator of oxidative events than downstream metabolites.

Quantitative Analysis of Kynurenine Pathway Metabolites

While direct quantitative data for NFK in clinical populations is not widely reported in the literature, the activity of the IDO1 pathway is commonly assessed by measuring the concentrations of tryptophan and its downstream metabolite, kynurenine. The ratio of kynurenine to tryptophan (Kyn/Trp) serves as a functional indicator of IDO1 activity. Below are summary tables of quantitative data for key kynurenine pathway metabolites in Alzheimer's disease and various cancers, conditions strongly associated with oxidative stress.

Table 1: Plasma Concentrations of Kynurenine Pathway Metabolites in Alzheimer's Disease

| Metabolite | Control Group Concentration (µM) | Alzheimer's Disease Patient Concentration (µM) | Reference |

| Tryptophan | ~71.1 | ~62.6 | |

| Kynurenine | ~2.30 | ~2.82 | |

| Kynurenic Acid | Lower in AD patients | Lower in AD patients | |

| Quinolinic Acid | Increased in AD patients | Increased in AD patients |

Note: Data is often presented as mean ± SD. The values presented are approximations from the cited literature. Many studies report statistically significant differences without providing absolute concentrations.

Table 2: Serum/Plasma Concentrations of Kynurenine Pathway Metabolites in Cancer

| Metabolite | Healthy Control Concentration (µM) | Cancer Patient Concentration (µM) | Cancer Type | Reference |

| Tryptophan | 71.1 ± 11.8 | 62.6 ± 15.8 | Lung Cancer | |

| Kynurenine | 2.30 ± 0.56 | 2.82 ± 1.17 | Lung Cancer | |

| Kynurenine | 464.2 ng/mL (median) | 557.1 ng/mL (median) | Hepatocellular Carcinoma | |

| Kynurenine/Tryptophan Ratio | 32.9 ± 9.10 | 47.1 ± 21.3 | Lung Cancer |

Note: Concentrations can vary based on the specific cancer type, stage, and analytical methods used. The Kyn/Trp ratio is a unitless value.

Signaling Pathways and Regulatory Networks

The production of NFK is intricately regulated by a network of signaling pathways that respond to inflammatory and stress signals. Understanding these pathways is crucial for identifying potential therapeutic targets.

IDO1 Induction Pathway

The induction of IDO1, the primary enzyme for NFK synthesis in extrahepatic tissues, is a key event in inflammatory conditions.

Downstream Signaling: GCN2 and AhR Pathways

The consequences of IDO1 activation extend beyond tryptophan depletion, influencing key cellular stress and xenobiotic response pathways.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Associations between plasma kynurenines and cognitive function in individuals with normal glucose metabolism, prediabetes and type 2 diabetes: the Maastricht Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Metabolite: A Technical Guide to N-Formylkynurenine's Physiological Concentrations and Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylkynurenine (NFK) is a critical, yet transient, intermediate in the kynurenine pathway, the primary route of tryptophan catabolism in mammals. Formed from the enzymatic oxidation of tryptophan by indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), NFK is rapidly hydrolyzed by arylformamidase into kynurenine.[1][2][3] This pathway is implicated in a wide array of physiological and pathological processes, including immune regulation, neurotransmission, and the pathogenesis of neurodegenerative diseases, cancer, and psychiatric disorders. Despite its central role, the physiological concentrations of NFK in various tissues remain largely unquantified in the scientific literature, a testament to its fleeting existence. This technical guide provides a comprehensive overview of the current understanding of NFK's presence in different tissues, details the advanced analytical methodologies required for its detection, and presents key signaling pathways and experimental workflows in a visually accessible format.

Physiological Presence of this compound: A Qualitative Overview

Direct quantitative data on the basal physiological concentrations of this compound across various tissues in healthy humans and rodents are conspicuously sparse in published research. This is primarily attributed to its rapid enzymatic conversion to kynurenine, making its detection and accurate quantification challenging. However, the literature provides qualitative evidence of its production and presence, particularly in tissues with high expression of IDO and TDO enzymes.

| Tissue/Fluid | Species | Physiological Concentration | Notes |

| Liver | Human, Rodent | Not widely reported | TDO is highly expressed in the liver, suggesting significant NFK production.[2][4] |

| Brain | Human, Rodent | Not widely reported | Both IDO and TDO are present, and NFK is a precursor to neuroactive kynurenine pathway metabolites. |

| Kidney | Human, Rodent | Not widely reported | The kidney is involved in the metabolism and excretion of kynurenine pathway metabolites. |

| Plasma/Serum | Human, Rodent | Not widely reported | NFK is likely present in circulation as it is transported from sites of production to other tissues for further metabolism. |

Experimental Protocols for this compound Quantification

The accurate measurement of the labile metabolite this compound (NFK) necessitates meticulous sample handling and highly sensitive analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.

Sample Preparation: A Critical Step

Given the instability of NFK, proper sample preparation is paramount to prevent its degradation and ensure accurate quantification.

-

Tissue Homogenization:

-

Excise tissues of interest (e.g., liver, brain, kidney) and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.

-

Store samples at -80°C until analysis.

-

For homogenization, weigh the frozen tissue and add ice-cold homogenization buffer. A common buffer consists of an organic solvent mixture like methanol:acetonitrile:water (2:2:1) to precipitate proteins and extract metabolites.

-

Homogenize the tissue using a mechanical homogenizer on ice.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris and precipitated proteins.

-

Collect the supernatant containing the metabolites for LC-MS/MS analysis.

-

-

Plasma/Serum Sample Preparation:

-

Collect whole blood in appropriate anticoagulant-containing tubes (e.g., EDTA for plasma).

-

Centrifuge the blood sample to separate plasma or allow it to clot to obtain serum.

-

To precipitate proteins, add a cold organic solvent such as acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of plasma/serum). Acid precipitation using agents like perchloric acid or formic acid can also be employed; however, the use of strong acids like trichloroacetic acid (TCA) should be avoided as it can cause the hydrolysis of NFK to kynurenine.

-

Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube for analysis.

-

LC-MS/MS Method for this compound Quantification

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the sensitive and specific detection of NFK.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used for the separation of kynurenine pathway metabolites.

-

Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve good separation of NFK from other metabolites.

-

Flow Rate: A typical flow rate for UPLC is in the range of 0.3-0.5 mL/min.

-

Injection Volume: A small injection volume (e.g., 1-10 µL) is used.

-

-